molecular formula C10H8FNO4 B12547354 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- CAS No. 144219-87-4

1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)-

Cat. No.: B12547354
CAS No.: 144219-87-4
M. Wt: 225.17 g/mol
InChI Key: WHFBULBMVHFXQF-UHFFFAOYSA-N
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Description

1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- is a chemical compound with the molecular formula C10H8FNO4 . It is a derivative of butanedione, a compound commonly used in the food industry for its buttery flavor . This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a nitrophenyl group, making it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- typically involves the reaction of 2-fluoroacetophenone with 4-nitrobenzaldehyde under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- can be compared with other similar compounds, such as:

The uniqueness of 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- lies in its specific combination of a fluorine atom and a nitrophenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

144219-87-4

Molecular Formula

C10H8FNO4

Molecular Weight

225.17 g/mol

IUPAC Name

2-fluoro-1-(4-nitrophenyl)butane-1,3-dione

InChI

InChI=1S/C10H8FNO4/c1-6(13)9(11)10(14)7-2-4-8(5-3-7)12(15)16/h2-5,9H,1H3

InChI Key

WHFBULBMVHFXQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

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